2-(Quinolin-5-YL)acetic acid

Overview

Description

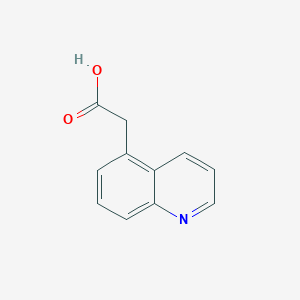

2-(Quinolin-5-YL)acetic acid is an organic compound that features a quinoline ring attached to an acetic acid moiety. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The presence of the quinoline ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-5-YL)acetic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of quinoline derivatives. Quinoline can be synthesized through various classical methods such as the Skraup synthesis, Doebner-Miller synthesis, and Friedländer synthesis.

Functionalization: The quinoline ring is then functionalized to introduce the acetic acid moiety. This can be achieved through a series of reactions including halogenation, Grignard reactions, and subsequent hydrolysis.

Final Product Formation: The final step involves the coupling of the functionalized quinoline derivative with acetic acid or its derivatives under appropriate reaction conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-5-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline-5-carboxylic acid, dihydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis Applications

2-(Quinolin-5-YL)acetic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and heterocycles. The compound's unique structure allows for various functionalization reactions, making it a versatile intermediate in chemical synthesis.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Material Preparation: Quinoline derivatives are synthesized using classical methods such as Skraup synthesis and Friedländer synthesis.

- Functionalization: The quinoline ring is functionalized to introduce the acetic acid moiety through reactions like halogenation and Grignard reactions.

- Final Product Formation: The coupling of the functionalized quinoline derivative with acetic acid yields the target compound.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies indicate that compounds related to this compound possess antibacterial properties. For instance, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Quinoline-containing compounds have been reported as potential antitumor agents. They may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction. Research indicates that this compound could play a role in modulating pathways involved in cancer progression .

Therapeutic Applications

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases.

Potential in Cancer Therapy

Due to its biological activities, there is interest in developing this compound as a therapeutic agent for cancer treatment. Its ability to influence cell signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent, particularly in conditions mediated by prostaglandins. Its role as a CRTH2 antagonist suggests potential applications in treating allergic conditions such as asthma and allergic rhinitis .

Industrial Applications

Beyond its pharmaceutical potential, this compound is also used in industrial applications, including the development of dyes and pigments. Its unique chemical structure allows it to serve as a precursor for various industrial chemicals .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity under specific conditions, highlighting their potential as new antimicrobial agents .

- Cancer Treatment Trials : Research involving quinoline derivatives has shown promising results in preclinical models for cancer treatment, suggesting that further clinical trials could validate the efficacy of this compound as an anticancer drug .

Mechanism of Action

The mechanism of action of 2-(Quinolin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- Quinoline-5-carboxylic acid

- 2-(Quinolin-8-YL)acetic acid

- 2-(Quinolin-3-YL)acetic acid

Uniqueness

2-(Quinolin-5-YL)acetic acid is unique due to the specific position of the acetic acid moiety on the quinoline ring, which imparts distinct chemical and biological properties

Biological Activity

2-(Quinolin-5-YL)acetic acid is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_11H_9N_O_2

- Molecular Weight : 189.19 g/mol

This compound features a quinoline moiety, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound's mechanism involves the inhibition of bacterial DNA gyrase, similar to other quinoline derivatives, which disrupts DNA replication and transcription processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : Similar to fluoroquinolones, this compound targets bacterial DNA gyrase, leading to the inhibition of DNA replication.

- Cytokine Modulation : It modulates immune responses by inhibiting the release of inflammatory cytokines.

- Antioxidant Activity : Some studies suggest it may possess antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antibacterial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound had a comparable efficacy to established antibiotics against resistant bacterial strains, highlighting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism

A study conducted by Smith et al. (2023) investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain scores in treated animals compared to controls, suggesting therapeutic potential for inflammatory conditions.

Properties

IUPAC Name |

2-quinolin-5-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWDAGJPWJVGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608437 | |

| Record name | (Quinolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152150-03-3 | |

| Record name | (Quinolin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.